7-Benzoylindolin-2-one
Overview
Description
The compound 7-Benzoylindolin-2-one is a derivative of the isoquinoline family, which is a significant class of heterocyclic compounds. These compounds have been the subject of extensive research due to their diverse pharmacological properties and their presence in numerous natural products. The benzoyl group attached at the 1-position of isoquinolines, as seen in some derivatives, has been shown to influence biological activity, such as the inhibition of binding between insulin-like growth factor (IGF) and IGF-binding proteins .
Synthesis Analysis
The synthesis of isoquinoline derivatives, including those with benzoyl groups, typically involves the formation of complex structures through multi-step reactions. For instance, derivatives of 7H,9H-quinazolino[3,2-b]benz[d,e]isoquinolin-7-one have been synthesized with various substituents, which required careful analysis using techniques like infrared (i.r.) and nuclear magnetic resonance (n.m.r.) spectroscopy to confirm the structures . Similarly, functionalized bicyclic compounds related to isoquinolines have been prepared through condensation reactions followed by iodolactonization, demonstrating the complexity and specificity of the synthetic routes for such compounds .
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is often confirmed using spectroscopic methods. For example, the derivatives mentioned in the first paper were characterized by elemental analysis, i.r., and n.m.r. spectroscopy . Additionally, the X-ray crystallography of related compounds, such as 1-benzoyl-5-hydroxypyrazolines, has provided detailed insights into the coordination modes and the formation of complex structures like dimeric units and seven-membered rings involving zinc .
Chemical Reactions Analysis
The chemical reactivity of isoquinoline derivatives can be quite varied, depending on the substituents and the reaction conditions. The study of 1-benzoyl-5-hydroxypyrazolines revealed that the coordination mode of the ligand could be influenced by the addition of a base, leading to the formation of complexes with different ring sizes and coordination patterns . This highlights the potential for diverse chemical reactions involving 7-Benzoylindolin-2-one derivatives, which can be tailored to achieve specific outcomes.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives are influenced by the nature of the substituents on the molecule. The electronic spectra of the synthesized quinazolinoisoquinolin-7-one derivatives showed that the color of the compounds was affected by the character of the substituents, indicating that these properties can be fine-tuned for specific applications . Moreover, the optimization of the benzoyl side chain at the 1-position in a series of 1-benzoyl isoquinolines led to compounds with high in vitro potency, demonstrating the importance of structural modifications in enhancing biological activity .
Scientific Research Applications
Anti-inflammatory Activity
7-Benzoylindolin-2-one has been explored for its potential anti-inflammatory activity. A study on 2-amino-3-benzoylphenylacetic acid, hypothesized to be an active metabolite of 7-benzoylindoline, showed potent anti-inflammatory activity in pharmacological models. This study sheds light on the unexpected anti-inflammatory properties of 7-benzoylindoline, although the initial hypothesis about its metabolism was not confirmed (Welstead et al., 1979).
Cytotoxic Activity
A notable application of 7-Benzoylindolin-2-one derivatives is in the field of cancer research. For instance, certain derivatives like 1-(1-benzoylindoline-5-sulfonyl)-4-phenylimidazolidinones exhibited potent and broad cytotoxicities against various cancer cell lines, outperforming established drugs like doxorubicin in certain cases (Jung et al., 2004).
Antitubulin Agents
The compound has also been studied for its role as an antitubulin agent. A series of 7-aroyl-aminoindoline-1-benzenesulfonamides, structurally related to 7-Benzoylindolin-2-one, demonstrated excellent activity as inhibitors of tubulin polymerization, highlighting its potential in cancer therapeutics (Chang et al., 2006).
Fluorescent Chemosensor
7-Benzoylindolin-2-one derivatives have applications as fluorescent chemosensors. A novel fluorescent chemosensor developed from this compound showed rapid colorimetric and fluorimetric response to copper ions, making it useful for naked eye detection of Cu(II) and for imaging intracellular Cu2+ in living cells (Sivaraman et al., 2013).
Anticholinesterase Activity
Research has also been conducted on the anticholinesterase activity of certain derivatives. A series of compounds were synthesized and evaluated, with some showing potent inhibitory activity, indicating potential applications in treating conditions like Alzheimer's disease (Vidaluc et al., 1994).
Safety And Hazards
Future Directions
While specific future directions for 7-Benzoylindolin-2-one are not provided, research on indolin-2-one derivatives has shown promise in the development of new anti-inflammatory agents . Additionally, indolin-2-one derivatives have shown potent anticancer activities, suggesting potential for further development in this area .
properties
IUPAC Name |
7-benzoyl-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-13-9-11-7-4-8-12(14(11)16-13)15(18)10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGQYYFHBPQPTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C(=O)C3=CC=CC=C3)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199163 | |
Record name | 7-Benzoyl-2-oxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzoylindolin-2-one | |
CAS RN |
51135-38-7 | |
Record name | 7-Benzoyl-2-oxindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051135387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Benzoyl-2-oxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-benzoyl-1,3-dihydro-2H-indol-2-on | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-BENZOYLOXINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RH7SVV8KQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.